Cas no 1025257-06-0 ((Z)-2-Acetyl-N-phenyl-3-3-(trifluoromethyl)anilino-2-propenamide)

1025257-06-0 structure
Nom du produit:(Z)-2-Acetyl-N-phenyl-3-3-(trifluoromethyl)anilino-2-propenamide
Numéro CAS:1025257-06-0
Le MF:C18H15F3N2O2
Mégawatts:348.319114923477
MDL:MFCD01567450
CID:4568450
(Z)-2-Acetyl-N-phenyl-3-3-(trifluoromethyl)anilino-2-propenamide Propriétés chimiques et physiques
Nom et identifiant
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- (Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide
- 3-hydroxy-N-phenyl-2-[[3-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide
- (Z)-2-Acetyl-N-phenyl-3-3-(trifluoromethyl)anilino-2-propenamide
-
- MDL: MFCD01567450
- Piscine à noyau: 1S/C18H15F3N2O2/c1-12(24)16(17(25)23-14-7-3-2-4-8-14)11-22-15-9-5-6-13(10-15)18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12?,22-11+
- La clé Inchi: BHAHIQQXOFJEKR-CFUBCJHXSA-N
- Sourire: FC(C1C=CC=C(C=1)/N=C/C(=C(C)O)C(NC1C=CC=CC=1)=O)(F)F
Propriétés calculées
- Qualité précise: 348.108562g/mol
- Masse isotopique unique: 348.108562g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 4
- Complexité: 523
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 348.3g/mol
- Le xlogp3: 4.3
- Surface topologique des pôles: 61.7
(Z)-2-Acetyl-N-phenyl-3-3-(trifluoromethyl)anilino-2-propenamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB162840-10 g |
2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide |
1025257-06-0 | 10g |
€325.00 | 2022-09-01 | ||
Key Organics Ltd | MS-7730-1MG |
(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide |
1025257-06-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | MS-7730-20MG |
(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide |
1025257-06-0 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | MS-7730-5MG |
(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide |
1025257-06-0 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Ambeed | A961790-1g |
(2Z)-3-Oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide |
1025257-06-0 | 90% | 1g |
$348.0 | 2024-04-26 | |
abcr | AB162840-10g |
2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide; . |
1025257-06-0 | 10g |
€325.00 | 2024-04-21 | ||
A2B Chem LLC | AI86414-10mg |
(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide |
1025257-06-0 | >90% | 10mg |
$240.00 | 2024-04-20 | |
Key Organics Ltd | MS-7730-0.5G |
(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide |
1025257-06-0 | >90% | 0.5g |
£385.00 | 2025-02-08 | |
TRC | Z170310-2.5g |
(Z)-2-Acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide |
1025257-06-0 | 2.5g |
$ 415.00 | 2022-06-02 | ||
TRC | Z170310-5g |
(Z)-2-Acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide |
1025257-06-0 | 5g |
$ 880.00 | 2022-06-02 |
(Z)-2-Acetyl-N-phenyl-3-3-(trifluoromethyl)anilino-2-propenamide Littérature connexe
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1025257-06-0)(Z)-2-Acetyl-N-phenyl-3-3-(trifluoromethyl)anilino-2-propenamide

Pureté:99%
Quantité:1g
Prix ($):313.0